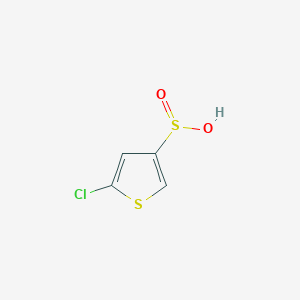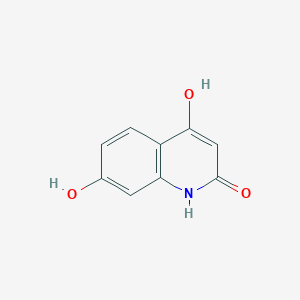
4,7-Dihydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dihydroxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family It is characterized by the presence of two hydroxyl groups at the 4 and 7 positions and a ketone group at the 2 position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-aminophenol with malonic acid derivatives, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions: 4,7-Dihydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
Chemistry: 4,7-Dihydroxyquinolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound is also used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4,7-Dihydroxyquinolin-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity.
類似化合物との比較
4-Hydroxyquinolin-2(1H)-one: Lacks the hydroxyl group at the 7 position.
7-Hydroxyquinolin-2(1H)-one: Lacks the hydroxyl group at the 4 position.
Quinolin-2(1H)-one: Lacks both hydroxyl groups.
Uniqueness: 4,7-Dihydroxyquinolin-2(1H)-one is unique due to the presence of hydroxyl groups at both the 4 and 7 positions, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
4,7-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-6-7(3-5)10-9(13)4-8(6)12/h1-4,11H,(H2,10,12,13) |
InChIキー |
CRHGUMIAEQFWIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)NC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



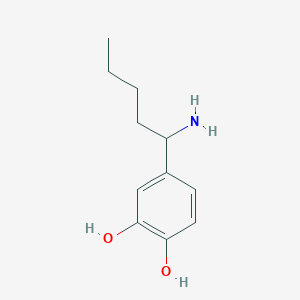
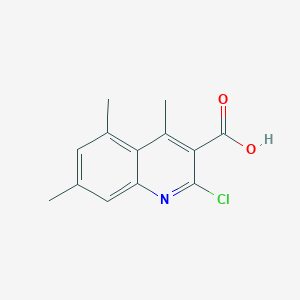
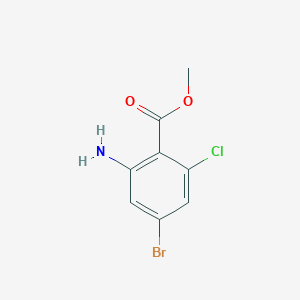
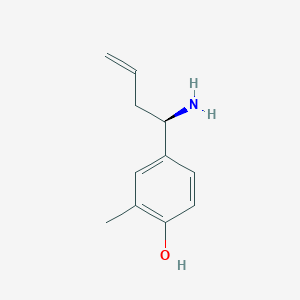
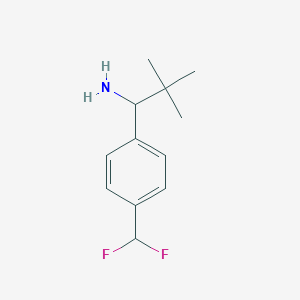
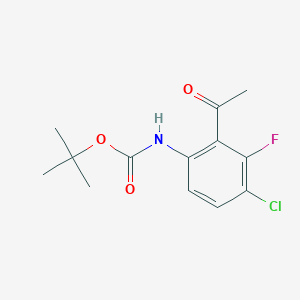
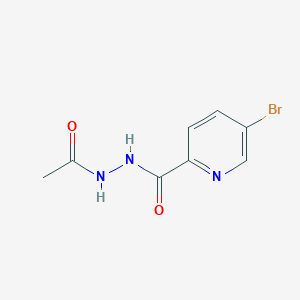
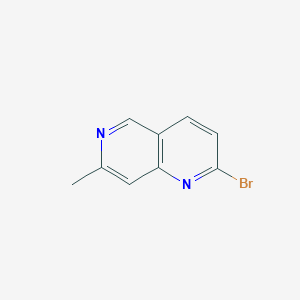
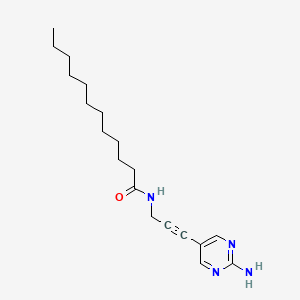
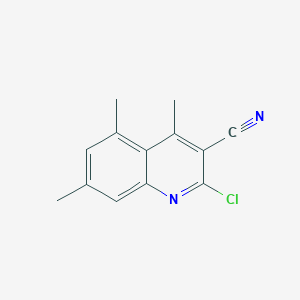

![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
